Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate
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Overview
Description
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is a synthetic organic compound known for its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with 3-(trifluoromethyl)benzaldehyde in the presence of a dimethylamine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(3-(difluoromethyl)phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)benzyl)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-6-5-7-10(8-9)13(14,15)16/h5-8,11H,4H2,1-3H3 |
InChI Key |
CULNCOFPVRBPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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